molecular formula C31H27BrN2O3S B8102945 Mcl-1/bcl-2-IN-1

Mcl-1/bcl-2-IN-1

Cat. No. B8102945
M. Wt: 587.5 g/mol
InChI Key: FDTLPRMIVMUNSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mcl-1/bcl-2-IN-1 is a useful research compound. Its molecular formula is C31H27BrN2O3S and its molecular weight is 587.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Mcl-1/bcl-2-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mcl-1/bcl-2-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Inhibition in Multiple Myeloma Cells

Research has shown that in multiple myeloma (MM) cells, resistance to the BCL-2 inhibitor venetoclax can be overcome by dual inhibition with Mcl-1 or BCL-xL inhibitors. This approach addresses acquired drug resistance in MM, demonstrating the relevance of targeting Mcl-1 in conjunction with other therapies (Yamamoto et al., 2021).

Regulation from Transcription to Degradation

Mcl-1, a key anti-apoptotic protein, plays a significant role in cell death regulation. Understanding its regulation from transcription to degradation is crucial for biomedical research, particularly in the context of diseases like cancer (Senichkin et al., 2020).

Patent Review of Mcl-1 Inhibitors

The patent literature review of Mcl-1 inhibitors highlights extensive research in the discovery and development of these inhibitors. This is particularly significant given the role of MCL-1 in tumor progression and resistance to therapies (Chen & Fletcher, 2017).

Discovery of Potent Mcl-1 Inhibitors

Studies have led to the discovery of potent Mcl-1 inhibitors using fragment-based methods and structure-based design. This advancement is pivotal in treating cancers where Mcl-1 is overexpressed (Friberg et al., 2013).

Structural Characteristics and Cancer Therapy Application

The structural characteristics of MCL-1 and its role in cancer therapy have been extensively reviewed. This includes its interaction with other proteins and the development of selective MCL-1 inhibitors as therapeutic strategies (Mittal et al., 2021).

properties

IUPAC Name

N-[2-[6-(4-bromophenyl)sulfanyl-1,3-dioxobenzo[de]isoquinolin-2-yl]ethyl]-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27BrN2O3S/c1-31(2,3)20-9-7-19(8-10-20)28(35)33-17-18-34-29(36)24-6-4-5-23-26(16-15-25(27(23)24)30(34)37)38-22-13-11-21(32)12-14-22/h4-16H,17-18H2,1-3H3,(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTLPRMIVMUNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C3=C4C(=C(C=C3)SC5=CC=C(C=C5)Br)C=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mcl-1/bcl-2-IN-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.